Dextrose-1-d1
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Overview
Description
Synthesis Analysis
Dextrose and its derivatives can be synthesized through various biochemical and chemical processes. For instance, dextran, a polysaccharide composed of glucose units, is synthesized by bacteria like Leuconostoc mesenteroides from sucrose. This process involves the enzyme dextransucrase, catalyzing the transfer of glucose units to form the polysaccharide chain (Paul et al., 1984). Chemical synthesis of glucose derivatives, such as the formation of dextran by ring-opening polymerization, also exemplifies the synthetic pathways explored in research (Okada et al., 1986).
Molecular Structure Analysis
The molecular structure of dextrose and its polymers is characterized by the arrangement of glucose units. Dextran, for example, consists of linear chains of α-(1→6) linked d-glucose units, with possible branches of α-(1→4), α-(1→3), or α-(1→2) bonds, depending on the producing strain and conditions (Díaz-Montes, 2021).
Chemical Reactions and Properties
Glucose and its polymers undergo various chemical reactions, reflecting their functional versatility. The green synthesis of dextrose-reduced silver nanoparticles illustrates the reactivity of glucose, where it acts as a reducing agent to produce nanoparticles with antimicrobial properties (Mohan et al., 2014). Moreover, dextran's chemical modifications, such as acylation, enable the production of hydrogels, highlighting its chemical adaptability and application potential (Ferreira et al., 2002).
Physical Properties Analysis
The physical properties of dextrose and its derivatives are influenced by their molecular structure and weight. For instance, the molecular weight distribution of dextrin, a degradation product of starch hydrolysis, is crucial for its application in the food industry, affecting properties like viscosity and hygroscopicity (White et al., 2003).
Chemical Properties Analysis
The chemical properties of glucose derivatives, such as dextran, are determined by their functional groups and molecular structure. The enzymatic synthesis of dextran-containing hydrogels demonstrates the chemical functionality of dextran, allowing for its use in biomaterials through selective acylation (Ferreira et al., 2002).
Scientific Research Applications
Novel Solubilizer and Stabilizer
Dextrose units, such as those in sulfobutylether-β-cyclodextrin, have been identified as key components in developing novel solubilizers and stabilizers for pharmaceutical applications. This compound, with dextrose units, is commercially known as Captisol®, highlighting its significant role in enhancing the solubility and stability of drugs in FDA-approved injectables and numerous clinical candidates (Stella & Rajewski, 2020).
Biomedical Applications of Dextran Nanoparticles
Dextran, a biocompatible and biodegradable bacterial exopolysaccharide derived from repeating glucose subunits, showcases the utility of glucose derivatives in nanomedicine. Its applications include nanodrug carriers and cell imaging systems, leveraging its superior aqueous solubility and minimal post-delivery cellular toxicity (Banerjee & Bandopadhyay, 2016).
Intestinal Permeability Indicator
Fluorescein isothiocyanate-dextran (FITC-d), a dextran derivative, serves as a marker for intestinal permeability studies in poultry research. This application underscores the importance of dextrose derivatives in researching antibiotic-free production and intestinal health (Liu, Teng, Kim, & Applegate, 2021).
Ringer-Lactate Solution with Dextrose in Paediatric Patients
The use of Ringer-lactate solution with dextrose demonstrates the balance between avoiding hypoglycaemia and hyperglycaemia in paediatric patients during surgery, emphasizing the careful consideration of dextrose concentrations in medical solutions (Berleur, Dahan, Murat, & Hazebroucq, 2003).
Glucose-Sparing Effects of Icodextrin
Icodextrin, a dextrose alternative in peritoneal dialysis solutions, is highlighted for its glucose-sparing benefits, which may help preserve peritoneal membrane function. This application indicates the ongoing exploration of dextrose derivatives in clinical settings to improve patient outcomes (Silver, Harel, & Perl, 2014).
Future Directions
properties
IUPAC Name |
(3R,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QVTRYHEBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484453 |
Source
|
Record name | Dextrose-1-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dextrose-1-d1 | |
CAS RN |
106032-61-5 |
Source
|
Record name | Dextrose-1-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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